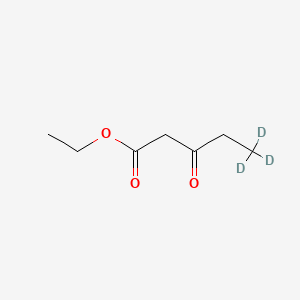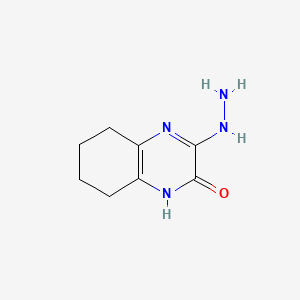
Ethyl Propionylacetate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Propionylacetate-d3, also known as 3-Oxopentanoic Acid Ethyl Ester-d3, is a deuterated compound with the molecular formula C7H9D3O3 and a molecular weight of 147.19 g/mol . This compound is a stable isotope-labeled analog of Ethyl Propionylacetate, which is commonly used in various chemical and biochemical research applications.
Preparation Methods
The preparation of Ethyl Propionylacetate-d3 involves the condensation reaction between ethyl acetylacetate and propionyl chloride in the presence of a catalyst such as sodium ethoxide in a dichloromethane solvent . The reaction proceeds through the formation of alpha-ethyl acetylpropionylacetate, which is then hydrolyzed in ammonia water to remove the acetyl group, followed by acidification with hydrochloric acid to yield the final product . This method ensures high purity and yield of the compound.
Chemical Reactions Analysis
Ethyl Propionylacetate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl Propionylacetate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: It is utilized in proteomics research to study protein structures and functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl Propionylacetate-d3 involves its interaction with specific molecular targets and pathways. As a labeled compound, it is primarily used to trace and study metabolic pathways and reaction mechanisms in biochemical research. The deuterium atoms in the compound provide a distinct signal in spectroscopic analyses, allowing researchers to track its behavior and interactions within biological systems .
Comparison with Similar Compounds
Ethyl Propionylacetate-d3 is unique due to its stable isotope labeling, which distinguishes it from non-labeled analogs. Similar compounds include:
Ethyl Propionylacetate: The non-labeled version with similar chemical properties but without the deuterium atoms.
Ethyl Acetoacetate: Another ester with a similar structure but different functional groups.
Methyl Acetoacetate: A methyl ester analog with comparable reactivity. The presence of deuterium in this compound makes it particularly valuable for research applications requiring precise tracking and analysis.
Properties
IUPAC Name |
ethyl 5,5,5-trideuterio-3-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRCONFHWYGWFI-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate](/img/structure/B583665.png)

![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)




